molecular formula C14H13N3O B15237218 Milrinone impurity 7

Milrinone impurity 7

Cat. No.: B15237218
M. Wt: 239.27 g/mol
InChI Key: LTRWHTALMSUCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Milrinone is a selective phosphodiesterase-3 (PDE-3) inhibitor used clinically as an inodilator, exerting positive inotropic and vasodilatory effects. It is primarily administered intravenously or via inhalation to manage acute decompensated heart failure, pulmonary hypertension, and post-cardiac surgery complications. Milrinone enhances cardiac output by increasing intracellular cyclic adenosine monophosphate (cAMP), leading to improved myocardial contractility and reduced systemic/pulmonary vascular resistance .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-ethoxy-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3O/c1-3-18-14-12(9-15)8-13(10(2)17-14)11-4-6-16-7-5-11/h4-8H,3H2,1-2H3

InChI Key

LTRWHTALMSUCNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1C#N)C2=CC=NC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Milrinone impurity 7 involves the reaction of ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbimidate with hydrochloric acid. The reaction conditions typically include ambient temperature and a controlled pH environment to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and isolate the impurity .

Chemical Reactions Analysis

Analytical Characterization of Impurities

The HPLC methods developed for milrinone analysis include the detection of eight impurities (A–H) . While Impurity 7 is not explicitly defined in the provided sources, its characterization would align with the following validated parameters:

Key Validation Data

Parameter Criteria Result
Specificity No interference at retention timeConfirmed via peak purity (>996)
Linearity Correlation coefficient (r² ≥ 0.998)Achieved for 10–300% concentration
Precision %RSD ≤ 2%<0.4% for assay and impurities
Accuracy Recovery >96%99.6–100.7% (mean: 100.3%)

Stress Degradation and Stability

Stress testing under acidic, basic, oxidative, thermal, and photolytic conditions identified degradation pathways . While the exact degradation profile of Impurity 7 is unspecified, common degradation products in such conditions include:

  • Acidic Hydrolysis : Hydrolysis of ester groups.

  • Basic Conditions : Nucleophilic attack on carbonyl groups.

  • Oxidative Stress : Oxidation of labile functional groups.

Research Gaps and Recommendations

The provided sources lack explicit structural or mechanistic data for Impurity 7. To advance understanding:

  • Structural Elucidation : Use NMR/MS to determine the impurity’s identity.

  • Kinetic Studies : Quantify impurity formation rates under varying conditions.

  • Purification Optimization : Assess recrystallization parameters (e.g., DMF/ethanol ratios) to minimize impurity retention .

Scientific Research Applications

Milrinone impurity 7 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Milrinone impurity 7 is closely related to that of Milrinone. As a phosphodiesterase III inhibitor, it increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced cardiac contractility and vasodilation. The molecular targets include phosphodiesterase III enzymes, which are inhibited to prevent the breakdown of cAMP .

Comparison with Similar Compounds

Milrinone is often compared to other PDE inhibitors, inotropes, and vasodilators in terms of efficacy, safety, and hemodynamic outcomes. Below is a structured comparison based on pharmacological and clinical evidence:

Milrinone vs. Dobutamine
Parameter Milrinone Dobutamine Evidence Source
Mechanism PDE-3 inhibition → ↑ cAMP β1-adrenergic receptor agonism
Half-life ~2.4 hours ~2 minutes
Hemodynamic Effects Reduces pulmonary vascular resistance (PVR), systemic vascular resistance (SVR) Increases heart rate (HR), minimal effect on SVR
Clinical Outcomes No mortality benefit in cardiogenic shock; fewer arrhythmias vs. dobutamine Similar efficacy in cardiac index improvement
Adverse Effects Hypotension, platelet inhibition Tachycardia, increased myocardial O₂ consumption

Key Findings :

  • Milrinone’s vasodilatory effects are superior for pulmonary hypertension, while dobutamine’s β1-agonism increases myocardial oxygen demand, posing risks in ischemic conditions .
  • In cardiogenic shock, both agents show comparable efficacy, but milrinone’s longer half-life necessitates cautious titration .
Milrinone vs. Cilostazol
Parameter Milrinone Cilostazol Evidence Source
PDE Target PDE-3 PDE-3
Antiarrhythmic Suppresses polymorphic VT/VF at 2.5 μM Requires higher doses (10 μM) for similar efficacy
Potency More potent in reversing repolarization defects Less potent at equivalent doses
Clinical Use Acute heart failure, post-surgery Peripheral artery disease

Key Findings :

  • Milrinone is 2–3× more potent than cilostazol in suppressing ventricular arrhythmias, likely due to stronger cAMP modulation .
Milrinone vs. IBMX (Isobutylmethylxanthine)
Parameter Milrinone IBMX Evidence Source
PDE Selectivity PDE-3 selective Non-selective PDE inhibitor
Antiarrhythmic Limited efficacy in ischemia-induced arrhythmias Reduces ventricular fibrillation by 71%
Platelet Effects Inhibits ADP-induced aggregation No effect on platelet aggregation

Key Findings :

  • IBMX demonstrates superior antiarrhythmic activity during myocardial ischemia, whereas milrinone’s hypotensive effects may exacerbate ischemia .
Milrinone vs. Inhaled Iloprost
Parameter Milrinone (Inhaled) Iloprost (Inhaled) Evidence Source
PVR Reduction Transient (returns to baseline by 1 hr) Sustained (>1 hour)
Onset/Duration Rapid onset, short-acting Prolonged vasodilation
Administration Post-CPB Pre-CPB for optimal efficacy

Key Findings :

  • Iloprost’s sustained PVR reduction makes it preferable for prolonged pulmonary hypertension management, while milrinone’s rapid action suits acute settings .

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